molecular formula C9H20N2O B8745320 N-(2-methoxyethyl)-N-methylpiperidin-4-amine CAS No. 885675-71-8

N-(2-methoxyethyl)-N-methylpiperidin-4-amine

Cat. No.: B8745320
CAS No.: 885675-71-8
M. Wt: 172.27 g/mol
InChI Key: UOZUNDRVESAZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methoxyethyl)-N-methylpiperidin-4-amine” is a chemical compound. Its chemical formula is C4H11NO . It is used as a reagent in the preparation of lipid-like materials for delivery of RNAi therapeutics .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the group-transfer polymerization (GTP) of N, N -bis (2-methoxyethyl)acrylamide (MOEAm) initiated by Me 2 EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner to provide poly ( N, N -bis (2-methoxyethyl)acrylamide) (PMOEAm) and PMOEAm with the SKA residue at the α-chain end .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) . The homo- and copolymer structures affected the thermoresponsive properties .


Chemical Reactions Analysis

The compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . The glass transition temperature (T g) of PMEA is found to be around 30 1C .

Mechanism of Action

While the exact mechanism of action of “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” is not clear, similar compounds like Volanesorsen, a 20-nucleotide partially 2′- O -(2-methoxyethyl) (2′-MOE)–modified antisense oligonucleotide (ASO) gapmer, have been used in the reduction of triglyceride levels in patients with familial chylomicronemia syndrome .

Future Directions

The future directions of research on “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” could involve broadening the scope of PISA initiations, morphologies, and applications . This includes non-thermal initiation processes, the achievements of high-order structures, hybrid materials, stimuli-responsive nano-objects by design, and adopting new monomers and new processes .

Properties

CAS No.

885675-71-8

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C9H20N2O/c1-11(7-8-12-2)9-3-5-10-6-4-9/h9-10H,3-8H2,1-2H3

InChI Key

UOZUNDRVESAZLS-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1CCNCC1

Origin of Product

United States

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